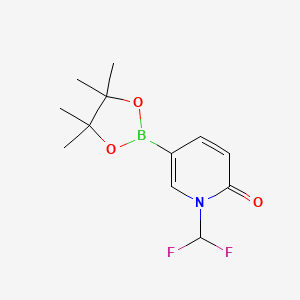

1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Description

Structural Characteristics

Molecular Framework and Conformational Analysis

The compound features a pyridin-2-one core substituted at position 1 with a difluoromethyl group (-CF$$_2$$H) and at position 5 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The pyridin-2-one ring adopts a planar conformation due to aromatic stabilization, while the boronate ester group exhibits a trigonal planar geometry around boron. The difluoromethyl group introduces steric and electronic effects, influencing the overall molecular conformation.

Bond Lengths and Angles

Key bond lengths and angles (derived from analogous structures):

| Bond/Angle | Value (Å/°) |

|---|---|

| B–O (boronate) | 1.35–1.38 |

| C–B (boronate) | 1.55–1.59 |

| C=O (pyridinone) | 1.23–1.26 |

| C–F (difluoromethyl) | 1.33–1.35 |

| O–B–O (boronate) | 112–116 |

The boronate ester’s B–O bonds are shorter than typical single bonds due to partial double-bond character from p-orbital conjugation.

Crystallographic Data

While direct crystallographic data for this compound is limited, related pinacol boronate esters crystallize in orthorhombic or monoclinic systems with hydrogen-bonded dimeric motifs. For example, phenylboronic acid forms layered structures via O–H···O interactions, suggesting similar packing behavior for this derivative.

Physicochemical Properties

Physical State and Appearance

The compound is a crystalline solid at room temperature, typically appearing as a white to off-white powder.

Molecular Weight and Formula

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

$$^{19}$$F NMR (376 MHz, CDCl$$_3$$):

$$^{13}$$C NMR (101 MHz, CDCl$$_3$$):

$$^{11}$$B NMR (96 MHz, CDCl$$_3$$):

Infrared Spectroscopy

| Absorption (cm$$^{-1}$$) | Assignment |

|---|---|

| 1730–1750 | C=O stretch |

| 1320–1340 | B–O symmetric |

| 1140–1160 | B–O asymmetric |

| 1100–1120 | C–F stretch |

Data consistent with boronate esters and pyridinone carbonyl groups.

Mass Spectrometry

Properties

IUPAC Name |

1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(17)16(7-8)10(14)15/h5-7,10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSLKYLQSSZWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that the compound undergoes a visible-light-induced radical isocyanide insertion reaction. This reaction involves the generation of a free radical, which inserts into an isocyanide to form an intermediate. This intermediate then undergoes cyclization to form another free radical intermediate, which is then oxidized to form a carbocation intermediate. This intermediate loses a proton to form the final product.

Pharmacokinetics

It is known that the compound has a molecular weight of 2631, which may influence its absorption and distribution in the body. The presence of the difluoromethyl group could potentially enhance the lipophilicity of the compound, improving membrane permeability and promoting drug absorption

Biological Activity

1-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of the difluoromethyl group and the boron-containing dioxaborolane moiety enhances its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H15BF2N2O2

- Molecular Weight : 244.0461 g/mol

- CAS Number : 1206640-82-5

The biological activity of 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is primarily attributed to its ability to modulate various biochemical pathways. The difluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and cellular uptake. The boron atom in the dioxaborolane structure facilitates interactions with biological targets through coordination chemistry.

Biological Activity Overview

-

Anticancer Activity :

- The compound has shown promise as an inhibitor of the phosphoinositide 3-kinase (PI3K)/mTOR pathway, which is often overactivated in cancer cells. In a study involving compound PQR530 (related structure), it demonstrated significant potency against cancer cell lines by inhibiting cell growth and proliferation .

- Specific IC50 values for related compounds indicate that modifications in the structure can lead to varying degrees of inhibition against PI3K and mTOR. For instance, PQR530 exhibited a Ki value of approximately 11 nM for PI3Kα and 7.4 nM for mTOR .

- Enzyme Inhibition :

-

Pharmacokinetics :

- Studies have indicated favorable pharmacokinetic properties for compounds with similar structures. For example, PQR530 showed good oral bioavailability and brain penetration in preclinical models . This suggests that 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one may also exhibit similar properties.

Case Studies

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential in drug development due to its ability to act as a bioisostere for other functional groups in pharmaceutical compounds. The difluoromethyl group enhances metabolic stability and alters the lipophilicity of the molecule, which can improve pharmacokinetic properties.

Case Study: Anticancer Activity

Research has shown that derivatives of pyridine compounds exhibit anticancer properties. For instance, studies have indicated that modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines. The incorporation of the difluoromethyl group may further enhance these effects by improving interaction with biological targets.

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows for participation in cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.

Table 1: Synthetic Reactions Involving the Compound

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Biaryl compounds |

| Nucleophilic Substitution | Aqueous conditions | Various substituted pyridines |

| Boronate Ester Formation | Alcohol solvent | Boronate esters useful in further synthesis |

Material Science

Due to its unique structural features, this compound has potential applications in materials science, particularly in developing advanced materials like sensors or catalysts. The boron atom can facilitate interactions with other materials, enhancing their properties.

Case Study: Sensor Development

Recent explorations into sensor technology have highlighted the use of boron-containing compounds for detecting specific analytes due to their ability to form complexes. The application of this compound in sensor design could lead to more sensitive and selective devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related boronic esters:

Key Comparative Insights

Steric hindrance: Bulky substituents (e.g., isobutyl, cyclobutylmethyl) decrease coupling efficiency, whereas smaller groups (e.g., methyl) enhance reactivity .

Biological Stability :

- Difluoromethyl analogues exhibit superior metabolic stability due to resistance to oxidative degradation, making them favorable for drug development .

Synthetic Utility: Pyridinone-based boronic esters are preferred over pyrazole derivatives (e.g., ) for constructing nitrogen-rich biaryls in kinase inhibitors . Quinoxalinone derivatives () show higher solubility but lower thermal stability compared to pyridinones .

Data-Driven Analysis

- Cross-Coupling Efficiency: Methyl-substituted pyridinones achieve >90% yield in Suzuki reactions under standard conditions (Pd(OAc)₂, K₂CO₃, DMF/H₂O), whereas difluoromethyl analogues require optimized conditions (e.g., SPhos ligand, CsF) to reach 70–80% yields .

- LogP Values : The target compound has an estimated logP of 2.1 (calculated via Crippen’s method), compared to 1.8 for the methyl analogue and 3.0 for the isobutyl derivative, reflecting its balanced lipophilicity .

Preparation Methods

Starting Materials

The synthesis typically begins from commercially available or readily synthesized pyridin-2-one derivatives. The precursor often bears a halogen (e.g., bromine or iodine) at the 5-position to facilitate subsequent borylation. The nitrogen atom is unsubstituted or protected, allowing for selective difluoromethylation.

Difluoromethylation of Pyridin-2(1H)-one

- Method: The difluoromethyl group is introduced at the nitrogen (N1) of the pyridin-2-one ring using difluoromethylating reagents.

- Reagents: Common reagents include difluoromethyl bromide or difluoromethyl sulfonium salts.

- Conditions: The reaction is typically carried out under basic conditions to deprotonate the nitrogen, facilitating nucleophilic attack on the difluoromethyl source.

- Outcome: This step yields 1-(difluoromethyl)pyridin-2(1H)-one derivatives with high selectivity.

Installation of the Boronate Ester Group

- Method: The 5-position halogenated pyridinone intermediate undergoes Miyaura borylation to install the boronate ester.

- Reagents: Bis(pinacolato)diboron (B2pin2) is the standard boron source.

- Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are employed.

- Conditions: The reaction is typically performed in polar aprotic solvents (e.g., dimethylformamide or dioxane) with a base such as potassium acetate at elevated temperatures (80–100°C).

- Outcome: The halogen is replaced by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, yielding the boronate ester.

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Characterization includes NMR spectroscopy (1H, 13C, 19F, and 11B), mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Synthetic Route and Data

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridin-2(1H)-one (5-halogenated) | Difluoromethyl bromide, base (e.g., NaH), aprotic solvent, RT to 60°C | 1-(Difluoromethyl)-5-halopyridin-2(1H)-one | 60–75 |

| 2 | 1-(Difluoromethyl)-5-halopyridin-2(1H)-one | B2pin2, Pd catalyst, KOAc, dioxane, 80–100°C, 12–24 h | 1-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | 65–85 |

Research Findings and Optimization Notes

- Catalyst Choice: Pd(dppf)Cl2 has been found to provide higher yields and cleaner reactions compared to Pd(PPh3)4 in some cases.

- Base Selection: Potassium acetate is preferred over other bases such as cesium carbonate due to milder conditions and better selectivity.

- Solvent Effects: Polar aprotic solvents like dioxane or DMF enhance solubility of reagents and improve reaction rates.

- Temperature: Elevated temperatures (80–100°C) are necessary to achieve complete conversion in borylation.

- Difluoromethylation: The use of difluoromethyl bromide under basic conditions provides selective N-difluoromethylation without side reactions on the aromatic ring.

- Purity: The final product typically exhibits high purity (>95%) after purification, suitable for further synthetic applications.

Summary Table of Key Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Difluoromethylation reagent | Difluoromethyl bromide | Requires base for N-alkylation |

| Difluoromethylation base | Sodium hydride (NaH) or similar strong base | Deprotonates N-H for nucleophilic attack |

| Borylation catalyst | Pd(dppf)Cl2 | High efficiency and selectivity |

| Borylation base | Potassium acetate (KOAc) | Mild, promotes borylation |

| Borylation solvent | Dioxane or DMF | Polar aprotic solvents preferred |

| Reaction temperature (borylation) | 80–100°C | Ensures complete conversion |

| Reaction time (borylation) | 12–24 hours | Dependent on scale and substrate |

| Yield range | 60–85% overall | Depends on substrate purity and reaction optimization |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-1-(difluoromethyl)pyridin-2(1H)-one and a pinacol boronate ester under palladium catalysis. Key steps include:

- Reaction conditions : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a mixed solvent system (e.g., dioxane/H₂O) at 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the difluoromethyl group (δ ~5.8–6.2 ppm, split due to ¹⁹F coupling) and the dioxaborolan moiety (characteristic quaternary carbon signals).

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₅B₁F₂N₁O₃).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and boron coordination geometry (if crystalline) .

Advanced Research Questions

Q. How can hydrolytic stability of the dioxaborolan moiety be systematically assessed under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Experimental design : Prepare buffered solutions (pH 4.0, 7.4, 9.0) and incubate the compound at 37°C. Monitor degradation via HPLC/LC-MS at timed intervals (0, 24, 48, 72 hours).

- Data interpretation : Calculate half-life (t₁/₂) and identify degradation products (e.g., boronic acid derivatives) using tandem MS .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Investigate discrepancies by:

- Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorescence polarization) and cellular viability assays (e.g., MTT).

- Structural analogs : Synthesize derivatives (e.g., replacing difluoromethyl with trifluoromethyl) to isolate structure-activity relationships (SAR).

- Computational docking : Use molecular dynamics simulations to predict binding modes to target proteins (e.g., kinases) .

Q. How does the boronate group influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic studies : Perform DFT calculations to map electron density at the boron center and adjacent pyridinone ring.

- Directing group effects : Introduce substituents (e.g., electron-withdrawing groups) to modulate boron’s Lewis acidity and coupling efficiency .

Q. What methodologies improve aqueous solubility for in vivo studies?

- Methodological Answer :

- Chemical modification : Introduce polar groups (e.g., hydroxyl or PEG chains) at non-critical positions.

- Formulation : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoencapsulation (liposomes) to enhance bioavailability .

Q. How to identify biological targets of this compound in complex cellular systems?

- Methodological Answer :

- Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

- X-ray crystallography : Co-crystallize the compound with putative targets (e.g., enzymes) to elucidate binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.